molecular formula C11H9BrIN B8742387 1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE

1-(4-BROMO-2-IODOBENZYL)CYCLOPROPANE-1-CARBONITRILE

Cat. No. B8742387
M. Wt: 362.00 g/mol
InChI Key: ZUVWLCWIPCFIQG-UHFFFAOYSA-N
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Patent
US08865911B2

Procedure details

A dried flask was charged with 1-(4-bromo-2-iodobenzyl)cyclopropanecarbonitrile (Intermediate 51, 3.29 g, 9.09 mmol) and dry THF (30 mL) was added under argon atmosphere. The resulting mixture was cooled to −78° C. and n-BuLi (2.5 M in hexanes, 7.27 mL, 18.2 mmol) was added dropwise. The solution was allowed to reach r.t. The reaction was quenched with MeOH (2 mL) and HCl (1M, 5 mL). The mixture was extracted with EtOAc. The water phase was basified with sat NaHCO3 and extracted with EtOAc twice. The organic phases were combined, dried over MgSO4, filtered and concentrated in vacuo. HCl (1 M, 4 mL) and DCM (5 mL) were added and the organic phase was collected. This was repeated twice. The water phase was basified with sat NaHCO3 and extracted with DCM. The combined organic phases were dried through a phase separator and evaporated to dryness to give the title compound (1.1 g, 51% yield): MS (CI) m/z 237 [M+H]+.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
7.27 mL
Type
reactant
Reaction Step Two
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:13]=[CH:12][C:5]([CH2:6][C:7]2([C:10]#N)[CH2:9][CH2:8]2)=[C:4](I)[CH:3]=1.[Li]CCCC.C1C[O:23]CC1>>[Br:1][C:2]1[CH:13]=[C:12]2[C:5]([CH2:6][C:7]3([CH2:9][CH2:8]3)[C:10]2=[O:23])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
BrC1=CC(=C(CC2(CC2)C#N)C=C1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(CC2(CC2)C#N)C=C1)I
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
7.27 mL
Type
reactant
Smiles
[Li]CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added under argon atmosphere
CUSTOM
Type
CUSTOM
Details
to reach r.t
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with MeOH (2 mL) and HCl (1M, 5 mL)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
HCl (1 M, 4 mL) and DCM (5 mL) were added
CUSTOM
Type
CUSTOM
Details
the organic phase was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CUSTOM
Type
CUSTOM
Details
The combined organic phases were dried through a phase separator
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2CC3(C(C2=C1)=O)CC3
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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